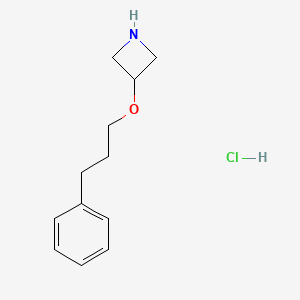![molecular formula C6H10O B1377686 (Bici[1.1.1]pent-1-il)metanol CAS No. 22287-32-7](/img/structure/B1377686.png)
(Bici[1.1.1]pent-1-il)metanol
Descripción general
Descripción
“(Bicyclo[1.1.1]pent-1-yl)methanol” is a chemical compound with the CAS Number: 22287-32-7 . Its IUPAC name is bicyclo [1.1.1]pentan-1-ylmethanol . The molecular weight of this compound is 98.14 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “(Bicyclo[1.1.1]pent-1-yl)methanol” and similar compounds has been a topic of research. For instance, chemoselective C-C bond cleavages of reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) provide cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .Molecular Structure Analysis
The molecular structure of “(Bicyclo[1.1.1]pent-1-yl)methanol” consists of a highly strained bicyclic system . The InChI code for this compound is 1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2 .Chemical Reactions Analysis
Reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) have been found to undergo chemoselective C-C bond cleavages, providing cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .Physical And Chemical Properties Analysis
“(Bicyclo[1.1.1]pent-1-yl)methanol” is a liquid at room temperature . It has a molecular weight of 98.14 .Aplicaciones Científicas De Investigación
Aplicaciones en Ciencia de Materiales
Barras y Rotores Moleculares: Los derivados del biciclo[1.1.1]pentano, incluido el (bicyclo[1.1.1]pent-1-il)metanol, se utilizan como barras y rotores moleculares debido a su estructura rígida, que es beneficiosa en el estudio del movimiento molecular y las interacciones .
Unidades de Enlace Supramoleculares: El compuesto sirve como una unidad de enlace supramolecular, que es crucial en la construcción de ensamblajes moleculares complejos que tienen aplicaciones potenciales en nanotecnología y ciencia de materiales .
Cristales Líquidos: Debido a su estructura única, el (bicyclo[1.1.1]pent-1-il)metanol se puede utilizar en el desarrollo de cristales líquidos, que son esenciales en tecnologías de visualización y otras aplicaciones ópticas .
Sensores FRET: Las propiedades del compuesto lo hacen adecuado para su uso en sensores de Transferencia de Energía de Resonancia de Förster (FRET), que se utilizan para detectar interacciones moleculares y distancias en investigación biológica .
Marcos Metal-Orgánicos: Su aplicación se extiende a los marcos metal-orgánicos (MOF), donde actúa como un bloque de construcción para crear materiales porosos que tienen usos en almacenamiento de gases, separación y catálisis .
Industria Farmacéutica: En química medicinal, el (bicyclo[1.1.1]pent-1-il)metanol se valora como un bioisostero para el benceno para-disustituido, ofreciendo una alta permeabilidad pasiva y una mejor estabilidad metabólica .
Química Sintética: El compuesto también es significativo en química sintética para la construcción de derivados altamente funcionalizados con un amplio alcance de sustratos y tolerancia a los grupos funcionales .
Perfluoroalquilación: Juega un papel en la perfluoroalquilación de moléculas, que está ganando interés debido a las propiedades únicas que los grupos perfluoroalquilo imparten a los compuestos en la industria farmacéutica y la ciencia de materiales .
Safety and Hazards
Mecanismo De Acción
Target of Action
(Bicyclo[1.1.1]pent-1-yl)methanol, also known as Bicyclo[1.1.1]pentan-1-ylmethanol, is a highly reactive compound due to its ring-strained structure . The primary targets of this compound are the C-C bonds within its structure .
Mode of Action
The compound interacts with its targets through chemoselective C-C bond cleavage . This interaction is facilitated by the high ring strain of the compound, which makes it particularly reactive . The cleavage of the C-C bonds can occur in two ways: through a base-mediated single C-C bond cleavage or through a palladium-catalyzed dual C-C bond cleavage .
Biochemical Pathways
The cleavage of the C-C bonds in (Bicyclo[1.1.1]pent-1-yl)methanol leads to the formation of different derivatives. A base-mediated single C-C bond cleavage results in the formation of cyclobutanone derivatives . On the other hand, a palladium-catalyzed dual C-C bond cleavage leads to the formation of α,β-unsaturated ketones .
Pharmacokinetics
Currently, there is limited information available on the ADME properties of (Bicyclo[1.1.1]pent-1-yl)methanol. Its physical form as a liquid suggests that it could potentially be administered through various routes, impacting its absorption and distribution. The compound’s metabolism and excretion would also play a crucial role in determining its bioavailability.
Result of Action
The result of the action of (Bicyclo[1.1.1]pent-1-yl)methanol is the formation of cyclobutanone derivatives and α,β-unsaturated ketones . These derivatives are formed due to the chemoselective C-C bond cleavages that occur within the compound .
Action Environment
The action of (Bicyclo[1.1.1]pent-1-yl)methanol can be influenced by various environmental factors. For instance, the presence of a base or palladium can catalyze the C-C bond cleavage, leading to the formation of different derivatives . Additionally, the storage temperature of the compound can also impact its stability .
Análisis Bioquímico
Biochemical Properties
(Bicyclo[1.1.1]pent-1-yl)methanol plays a significant role in biochemical reactions due to its high reactivity. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo chemoselective C-C bond cleavage, leading to the formation of cyclobutanone derivatives through base-mediated reactions or α,β-unsaturated ketones via palladium-catalyzed reactions . These interactions highlight the compound’s potential in modifying biochemical pathways and influencing enzymatic activities.
Cellular Effects
The effects of (Bicyclo[1.1.1]pent-1-yl)methanol on cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its high reactivity allows it to interact with various cellular components, potentially leading to alterations in cellular behavior. For example, the compound’s ability to undergo chemoselective reactions can result in the modification of cellular proteins and enzymes, thereby impacting cellular signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, (Bicyclo[1.1.1]pent-1-yl)methanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes, leading to the cleavage of C-C bonds and the formation of reactive intermediates. These intermediates can further interact with other biomolecules, resulting in a cascade of biochemical reactions that influence cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Bicyclo[1.1.1]pent-1-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of various by-products that may have different biochemical properties. These temporal changes can impact the compound’s efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (Bicyclo[1.1.1]pent-1-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating biochemical pathways and enhancing cellular function. At higher doses, the compound may induce toxic or adverse effects due to its high reactivity and potential to form reactive intermediates. These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
(Bicyclo[1.1.1]pent-1-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s high reactivity allows it to participate in multiple biochemical reactions, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of (Bicyclo[1.1.1]pent-1-yl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported across cellular membranes and distributed to various cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of (Bicyclo[1.1.1]pent-1-yl)methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and cellular processes .
Propiedades
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSNXOIOPVZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22287-32-7 | |
| Record name | bicyclo[1.1.1]pentan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
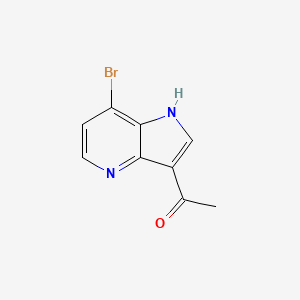



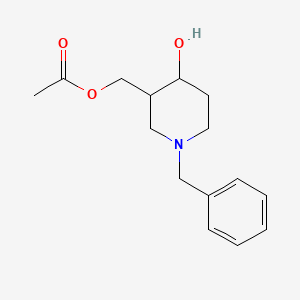
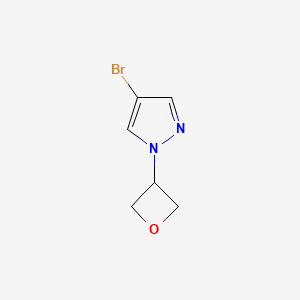
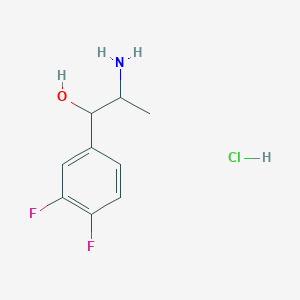
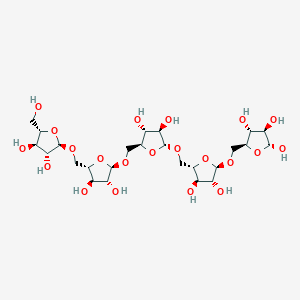
![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)
